molecular formula C15H14O3 B3368795 (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one CAS No. 218768-11-7

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Cat. No. B3368795
CAS RN: 218768-11-7
M. Wt: 242.27 g/mol
InChI Key: DXHMLWZECUPYHH-CHHVJCJISA-N
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Description

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as resveratrol trimethyl ether and is a derivative of resveratrol, a natural polyphenol found in various plants. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is not fully understood. However, several studies have reported that this compound exerts its therapeutic effects by modulating various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been shown to have antioxidant properties and has been reported to scavenge free radicals and reduce oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays.

Future Directions

Several future directions for the research on (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one can be identified. One of the potential future directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the development of more water-soluble derivatives of this compound could expand its use in various assays.

Scientific Research Applications

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases.

properties

IUPAC Name

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHMLWZECUPYHH-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C1=CC2=C(C=C1)C=C(C=C2)OC)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197661
Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218768-11-7, 73356-31-7
Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218768-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-4-Hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218768117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Hydroxy-4-(6'methoxynaphthalen-2'-yl)but-3-ene-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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